molecular formula C6H3Cl2FO B12329867 4,5-Dichloro-2-fluorophenol

4,5-Dichloro-2-fluorophenol

Cat. No.: B12329867
M. Wt: 180.99 g/mol
InChI Key: QAAARVIAXRMMLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-fluorophenol can be achieved through several methods. One common approach involves the halogenation of 2-fluorophenol. This process typically includes the use of chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions on the phenol ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic halogenation. This method ensures higher yields and purity of the final product. The use of catalysts like palladium or nickel can facilitate the halogenation process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4,5-Dichloro-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Dichloro-2-fluorophenol exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include oxidative stress responses and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichloro-2-fluorophenol is unique due to the presence of both chlorine and fluorine atoms on the phenol ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

4,5-dichloro-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAARVIAXRMMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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